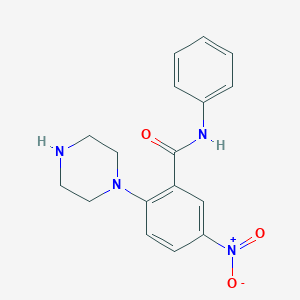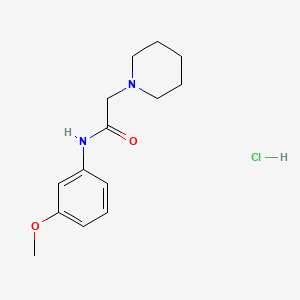![molecular formula C17H17FN2O B4081341 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4081341.png)
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol
Vue d'ensemble
Description
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol, also known as FBPI, is a novel small molecule that has shown promising results in scientific research applications.
Mécanisme D'action
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol exerts its effects by binding to and inhibiting specific enzymes and signaling pathways involved in disease progression. For example, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cancer cell growth and survival. 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol also activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, improvement of insulin sensitivity, and neuroprotection. These effects are mediated through the modulation of various signaling pathways and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
Orientations Futures
There are several future directions for further research on 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential of 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol as a therapeutic agent in other diseases, such as cardiovascular and inflammatory disorders, should be explored.
Applications De Recherche Scientifique
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to inhibit the growth and metastasis of cancer cells by targeting multiple signaling pathways. In diabetes research, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been found to improve insulin sensitivity and glucose tolerance in animal models. In neurological disorders, 3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)19-17(20)10-5-11-21/h1-4,6-9,21H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNLEVMCLNHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4081258.png)
![N-[4-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)butanamide](/img/structure/B4081268.png)
![7-(difluoromethyl)-5-phenyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4081269.png)

![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4081284.png)

![1-(4-fluorophenyl)-4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4081304.png)
![4,4'-(1,4-butanediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4081316.png)

![ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4081327.png)
![3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide](/img/structure/B4081330.png)
![N~2~,N~2~-diethyl-N~1~-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)glycinamide hydrochloride](/img/structure/B4081336.png)
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4081338.png)
